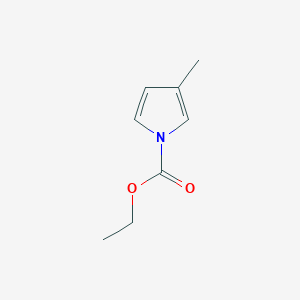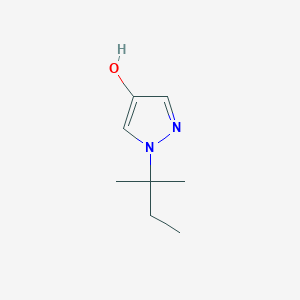
1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-pentyl)-1H-pyrazol-4-ol is an organic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a tert-pentyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of 1-(Tert-pentyl)-1H-pyrazol-4-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield. The use of advanced purification techniques, such as crystallization or chromatography, is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tert-pentyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazole-4-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
1-(Tert-pentyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Tert-pentyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biological processes.
Comparaison Avec Des Composés Similaires
- 1-(Tert-butyl)-1H-pyrazol-4-ol
- 1-(Tert-amyl)-1H-pyrazol-4-ol
- 1-(Tert-hexyl)-1H-pyrazol-4-ol
Comparison: 1-(Tert-pentyl)-1H-pyrazol-4-ol is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
84996-34-9 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(2-methylbutan-2-yl)pyrazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3 |
Clé InChI |
DMTIBIVLAIGZII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N1C=C(C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
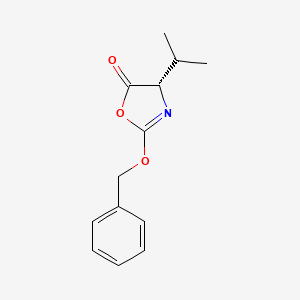

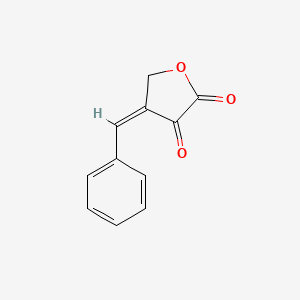


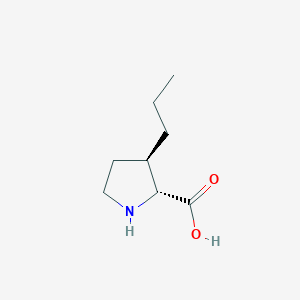
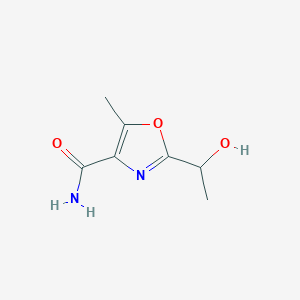

![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)


